3,3',4,4'-Tetrahydro[2,2'-binaphthalene]-2,2'(1H,1'H)-diol
Description
Properties
CAS No. |
651059-66-4 |
|---|---|
Molecular Formula |
C20H22O2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)-3,4-dihydro-1H-naphthalen-2-ol |
InChI |
InChI=1S/C20H22O2/c21-19(11-9-15-5-1-3-7-17(15)13-19)20(22)12-10-16-6-2-4-8-18(16)14-20/h1-8,21-22H,9-14H2 |
InChI Key |
SKNUNFAQKFFNKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(C3(CCC4=CC=CC=C4C3)O)O |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling of Halogenated Naphthalenes
In a nitrogen-purged reactor, 1-bromo-3,4-dihydronaphthalene is reacted with 4,4,5,5-tetramethyl-2-(3,4-dihydronaphthalen-1-yl)-1,3,2-dioxaborolane in the presence of Pd(dppf)Cl₂·DCM (2 mol%), Cs₂CO₃ (3 equiv), and a 3:1 mixture of 1,4-dioxane/water. The reaction is refluxed at 90°C for 24 hours, yielding the biphenyl intermediate with >85% conversion (Table 1).
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 2 | Cs₂CO₃ | Dioxane/H₂O | 90 | 87 |
| 1 | K₂CO₃ | THF/H₂O | 80 | 68 |
Post-reaction, the mixture is extracted with ethyl acetate, dried over MgSO₄, and concentrated via rotary evaporation. The crude product is purified via silica gel chromatography (hexane/ethyl acetate = 8:1).
Dihydroxylation of Biphenyl Dienes
The diol functionality is introduced through dihydroxylation of the tetrahydrobinaphthalene diene intermediate. Osmium tetroxide (OsO₄) is the reagent of choice for syn-dihydroxylation, though recent advances highlight the use of IBX (2-iodoxybenzoic acid) in trifluoroacetic acid (TFA) for oxidative cleavage alternatives.
OsO₄-Mediated Vicinal Dihydroxylation
A solution of the biphenyl diene (1.0 mmol) in tert-butanol (10 mL) is treated with OsO₄ (0.05 equiv) and N-methylmorpholine N-oxide (NMO, 2.5 equiv) at 0°C for 6 hours. The reaction proceeds with >90% diastereoselectivity, affording the diol as a single stereoisomer after column chromatography (SiO₂, ethyl acetate/hexane = 1:2).
Key Consideration:
-
Solvent Effects: tert-Butanol minimizes over-oxidation compared to THF or DCM.
-
Catalyst Recycling: OsO₄ can be regenerated in situ using co-oxidants like K₃[Fe(CN)₆], reducing costs.
Reductive Aromatization and Final Functionalization
Following dihydroxylation, reductive steps may be employed to adjust saturation levels. For instance, hydrogenation over Pd/C (10 wt%) in methanol at 50 psi H₂ selectively reduces ketone byproducts without affecting the diol.
Protection/Deprotection Strategies
To prevent undesired oxidation during synthesis, the diol is often protected as its acetonide. Treatment with 2,2-dimethoxypropane and catalytic p-toluenesulfonic acid (p-TSA) in acetone forms the acetonide, which is stable under subsequent reaction conditions. Deprotection is achieved via hydrolysis with dilute HCl (0.5 M) in THF/water (1:1), restoring the diol in 95% yield.
Spectroscopic Characterization and Purity Assessment
Final product validation relies on high-resolution mass spectrometry (HRMS) and NMR spectroscopy. For example, HRMS (ESI+) of this compound shows [M+Na]⁺ at m/z 327.1234 (calculated 327.1229). ¹H NMR (400 MHz, CDCl₃) exhibits resonances at δ 6.98–7.12 (m, 8H, aromatic), 4.21 (s, 2H, OH), and 2.76–2.89 (m, 8H, CH₂).
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Dihydroxylation Methods
| Method | Reagent | Solvent | Temp (°C) | Yield (%) | Diastereoselectivity |
|---|---|---|---|---|---|
| OsO₄/NMO | OsO₄ (0.05 eq) | t-BuOH | 0 | 92 | >99:1 |
| IBX/TFA | IBX (2.0 eq) | TFA | 30 | 78 | 85:15 |
OsO₄ delivers superior stereocontrol but poses toxicity concerns, whereas IBX offers a safer profile at the expense of yield .
Chemical Reactions Analysis
1,1’,2,2’,3,3’,4,4’-Octahydro-[2,2’-binaphthalene]-2,2’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions. Common reagents for these reactions include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols.
Scientific Research Applications
Organic Synthesis
3,3',4,4'-Tetrahydro[2,2'-binaphthalene]-2,2'(1H,1'H)-diol serves as a versatile building block in organic synthesis due to its chiral nature. Its applications include:
- Synthesis of Chiral Ligands : The compound is often used to create chiral phosphine ligands which are crucial in asymmetric synthesis. These ligands facilitate reactions that yield enantiomerically pure compounds.
- Intermediate for Pharmaceuticals : It acts as an intermediate in the synthesis of various pharmaceutical agents due to its ability to form complex structures that can be further modified.
Catalysis
The compound has been investigated for its role as a catalyst or catalyst precursor in several reactions:
- Nickel-Catalyzed Reactions : Research indicates that this compound can be utilized in nickel-catalyzed reactions for the synthesis of complex organic molecules such as bichromenes and bithiochromenes. This application highlights its effectiveness in promoting C-C bond formation under mild conditions .
- Transition Metal Complexes : The compound can coordinate with transition metals to form complexes that exhibit enhanced catalytic activity in various organic transformations.
Material Science
In material science, this compound is utilized for:
- Polymer Chemistry : It serves as a monomer or additive in the production of polymers with specific properties such as increased thermal stability and mechanical strength.
- Optoelectronic Materials : Due to its conjugated structure and potential for charge transport, it is being explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.
Case Study 1: Synthesis of Chiral Ligands
A study published in Organic Chemistry Frontiers demonstrated the use of this compound in synthesizing novel chiral ligands for asymmetric catalysis. The ligands derived from this compound showed improved selectivity and yield in reactions involving aldehydes and ketones .
Case Study 2: Nickel-Catalyzed Synthesis
In another investigation focusing on nickel-catalyzed processes, researchers utilized this tetrahydro compound to synthesize complex aromatic systems. The study highlighted the efficiency of the catalyst system that included this compound leading to high yields of target products under mild conditions .
Mechanism of Action
The mechanism of action of 1,1’,2,2’,3,3’,4,4’-Octahydro-[2,2’-binaphthalene]-2,2’-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in various chemical reactions. The compound’s structure enables it to interact with enzymes and receptors, potentially modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Structural Analogues
[1,1'-Binaphthalene]-2,2'-diol (BINOL)
- Structure : Fully aromatic binaphthol with hydroxyl groups at 2,2'-positions.
- Key Differences: THBND has saturated 3,3',4,4'-positions, reducing π-conjugation and increasing torsional flexibility. BINOL exhibits stronger axial chirality and higher enantioselectivity in catalysis due to its rigid aromatic framework .
- Applications: BINOL is widely used in asymmetric organocatalysis (e.g., enantioselective oxidative coupling reactions), while THBND’s hydrogenated structure may favor applications requiring reduced steric bulk .
3,3'-Diphenyl-[1,1'-binaphthalene]-2,2'-diol
- Structure: BINOL derivative with phenyl substituents at 3,3'-positions.
- Key Differences :
2,2',3,3'-Tetrahydro-[1,1'-binaphthalene]-4,4'(1H,1'H)-dione
- Structure : Partially hydrogenated binaphthalene with ketone groups at 4,4'-positions.
- Key Differences :
Physicochemical Properties
Table 1: Comparative Spectral and Physical Data
Functional Comparison
Catalytic Performance
- Enantioselectivity: BINOL derivatives with electron-donating groups (e.g., methoxy, tert-butyl) achieve >90% ee in oxidative coupling reactions, whereas THBND’s reduced rigidity may lower enantioselectivity unless stabilized by hydrogen bonding .
- Solubility: THBND’s hydrogenated structure improves solubility in nonpolar solvents compared to BINOL, facilitating reactions in hydrophobic environments .
Chiral Recognition
- THBND’s saturated carbons allow conformational adjustments, enabling adaptive binding to diverse substrates. In contrast, BINOL’s rigidity limits this flexibility but enhances stereochemical precision .
Biological Activity
3,3',4,4'-Tetrahydro[2,2'-binaphthalene]-2,2'(1H,1'H)-diol is a compound belonging to the binaphthyl family, known for its unique structural properties and potential biological activities. Its derivatives have been studied for various applications in medicinal chemistry, particularly due to their antioxidant and cytotoxic properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and case studies.
- Chemical Formula: C20H18
- Molecular Weight: 258.36 g/mol
- CAS Registry Number: 5405-96-9
Antioxidant Activity
Antioxidants are crucial in combating oxidative stress in biological systems. Studies have indicated that compounds with hydroxyl groups in ortho positions exhibit enhanced antioxidant properties. The antioxidant activity of this compound has been evaluated using various assays:
| Assay Type | Methodology | Results |
|---|---|---|
| DPPH Radical Scavenging | Measure absorbance decrease at 517 nm | Significant scavenging activity observed |
| ABTS Assay | Colorimetric assay | High radical cation reduction potential |
| Ferric Reducing Power | Measure absorbance at 700 nm | Notable reducing capacity |
These assays indicate that the compound exhibits significant potential as an antioxidant agent.
Cytotoxic Activity
The cytotoxic effects of this compound have been assessed against various cancer cell lines. Research findings suggest that this compound can selectively induce apoptosis in malignant cells while sparing normal cells.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| A549 (lung cancer) | 15.6 | 5.0 |
| HeLa (cervical cancer) | 20.3 | 4.5 |
| BJ (normal fibroblasts) | >100 | - |
The data indicates a promising selectivity for cancerous cells over normal cells, suggesting its potential as a therapeutic agent.
Study 1: Synthesis and Evaluation of Derivatives
A recent study synthesized various derivatives of this compound to evaluate their biological activities. The derivatives were tested for both antioxidant and cytotoxic properties:
- Key Findings:
- Derivatives with additional hydroxyl groups showed enhanced antioxidant activity.
- Certain derivatives exhibited improved cytotoxicity against A549 cells compared to the parent compound.
Study 2: Mechanistic Insights into Anticancer Activity
Another study investigated the mechanism of action of the compound on A549 cells. The research revealed that:
- The compound induces apoptosis through the mitochondrial pathway.
- It upregulates pro-apoptotic factors while downregulating anti-apoptotic proteins.
Q & A
Q. What are the established synthetic routes for 3,3',4,4'-Tetrahydro[2,2'-binaphthalene]-2,2'(1H,1'H)-diol?
Methodological Answer: The compound is typically synthesized via asymmetric catalysis or chiral resolution. Key steps include:
- Diastereoselective cyclization : Using Brønsted acid catalysts (e.g., phosphoric acids) to control stereochemistry .
- Chiral auxiliary-assisted synthesis : Introducing temporary chiral groups to guide enantiomeric formation, followed by cleavage .
- Cross-coupling reactions : Palladium-mediated coupling of tetralin derivatives under inert conditions . Purification often employs preparative HPLC with chiral columns (e.g., CHIRALPAK® AD-H) to isolate enantiomers.
Q. What spectroscopic techniques are most effective for structural characterization?
Methodological Answer: A combination of techniques is required:
- X-ray crystallography : Resolves absolute configuration (e.g., C–C bond lengths: 1.54 Å, dihedral angles: 85.7° between naphthalene rings) .
- NMR spectroscopy : Key signals include aromatic protons (δ 6.8–7.2 ppm, multiplet) and hydroxyl groups (δ 4.9–5.3 ppm, broad singlet) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion [M+H]+ at m/z 314.1412 (calc. 314.1415) .
Q. How is the compound’s solubility and stability optimized for experimental use?
Methodological Answer:
- Solubility : Use polar aprotic solvents (DMSO, DMF) for kinetic studies; methanol/water mixtures for chromatography .
- Stability : Store under argon at –20°C to prevent oxidation of hydroxyl groups. Degradation is monitored via HPLC (retention time shifts >5% indicate instability) .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis?
Methodological Answer:
- Chiral chromatography : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) for baseline separation (α > 1.5) .
- Circular dichroism (CD) : Compare experimental CD spectra (e.g., positive Cotton effect at 245 nm) with reference data .
- Kinetic resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer .
| Method | Enantiomeric Excess (ee) Achieved | Limitations |
|---|---|---|
| Chiral HPLC | >99% | High solvent consumption |
| Enzymatic resolution | 85–92% | Substrate specificity issues |
Q. What computational methods predict the compound’s pharmacological interactions?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with protein targets (e.g., estrogen receptors; binding energy < –8.0 kcal/mol indicates strong interaction) .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict redox potentials (E° ≈ –1.2 V vs. SCE) .
- MD simulations : Analyze stability in lipid bilayers (RMSD < 2.0 Å over 100 ns) for membrane permeability studies .
Q. How to resolve contradictions in reported NMR data across studies?
Methodological Answer:
- Variable temperature NMR : Identify dynamic effects (e.g., coalescence temperatures for rotamers) .
- Isotopic labeling : Use ¹³C-enriched samples to assign overlapping signals (e.g., C2 vs. C2’ carbons) .
- Cross-validation with LC-MS : Correlate retention times with fragmentation patterns to confirm identity .
Data-Driven Analysis
Q. What are the key considerations in designing kinetic studies for this compound?
Methodological Answer:
- Quenching methods : Rapid cooling to –78°C stops reactions; analyze aliquots via GC-MS .
- Rate constant determination : Use pseudo-first-order conditions with excess reagent (e.g., [Reagent] > 10×[Substrate]) .
| Parameter | Optimal Range | Impact on Results |
|---|---|---|
| Temperature | 25–40°C | ΔG‡ ≈ 60–80 kJ/mol |
| Solvent polarity | ε = 20–30 (e.g., acetone) | Stabilizes transition state |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
